2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one
Overview
Description
2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one is an organic compound featuring a benzothiazine structure with two methyl groups attached to the nitrogen and the sulfur atoms in the ring. This unique structure imparts distinct chemical properties and reactivity, making it significant in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one typically involves the cyclization of o-aminothiophenol with suitable carbonyl compounds under controlled conditions. For instance, one might react o-aminothiophenol with 2,2-dimethylpropanal in the presence of an acid catalyst to facilitate ring closure.
Industrial Production Methods: Industrial production methods are often scaled-up versions of laboratory syntheses, ensuring higher yields and purity. They usually involve optimized conditions such as higher temperatures, specific catalysts, and solvents that promote efficient cyclization while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one can undergo various types of reactions including:
Oxidation: : Oxidative reactions may modify the sulfur atom or the aromatic ring, leading to sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the sulfur-nitrogen bond, reverting to the precursor amines and thiols.
Substitution: : Electrophilic aromatic substitution can occur on the benzene ring, introducing functional groups such as nitro, halogen, or alkyl groups.
Oxidation: : Peracids, such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Commonly achieved with reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Friedel-Crafts conditions using AlCl3 or similar Lewis acids for alkylation and acylation reactions.
Oxidation: : Yields sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: : Produces amines and thiols, depending on the specific conditions.
Substitution: : Results in various derivatives depending on the substituents introduced.
Scientific Research Applications
2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one is employed in several scientific domains:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : As a probe in studying enzyme activities and biological pathways.
Medicine: : Potential application in drug design and discovery, particularly for its potential therapeutic properties.
Industry: : Used in the production of dyes, pigments, and possibly in materials science for its structural properties.
Mechanism of Action
The precise mechanism by which 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one exerts its effects can vary based on its application:
Molecular Targets: : It can interact with enzymes, modulating their activity.
Pathways: : It may be involved in oxidative stress pathways due to its susceptibility to oxidation.
Comparison with Similar Compounds
Comparing 2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one to other benzothiazine derivatives highlights its uniqueness:
Unique Structural Modifications: : The dimethyl groups significantly alter its chemical reactivity and biological properties compared to compounds like benzothiazine itself.
Similar Compounds: : Benzothiazine, 2-methyl-2H-benzo[B][1,4]thiazin-3(4H)-one, and 2H-benzo[B][1,4]thiazin-3(4H)-one, each with varying methylation patterns, influence their activity.
Properties
IUPAC Name |
2,2-dimethyl-4H-1,4-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBYDQIOLXEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535289 | |
Record name | 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90921-53-2 | |
Record name | 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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